molecular formula C15H16N2O3 B461926 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde CAS No. 335207-46-0

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Cat. No.: B461926
CAS No.: 335207-46-0
M. Wt: 272.3g/mol
InChI Key: PXFCWISLHMAPNY-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a complex organic compound with a unique structure that combines an indole ring with a morpholine moiety

Preparation Methods

The synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the morpholine group.

    Oxidation and Aldehyde Formation: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group at the 3-position of the indole ring.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields.

Scientific Research Applications

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives and morpholine-containing compounds:

    Indole-3-carboxaldehyde: Similar structure but lacks the morpholine moiety, which may result in different biological activities.

    1-(2-Morpholin-4-yl-2-oxo-ethyl)-cyclopentyl-acetic acid: Contains a cyclopentyl group instead of an indole ring, leading to different chemical and biological properties.

    Morpholine derivatives: Compounds like morpholine-4-carboxaldehyde share the morpholine moiety but differ in the rest of the structure, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of the indole and morpholine groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-11-12-9-17(14-4-2-1-3-13(12)14)10-15(19)16-5-7-20-8-6-16/h1-4,9,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFCWISLHMAPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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